molecular formula C11H13NO2 B14075030 2-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

2-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Cat. No.: B14075030
M. Wt: 191.23 g/mol
InChI Key: SYRTVDLDXVODCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural products and therapeutic agents .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl group at the 2-position and carboxylic acid at the 8-position make it a valuable scaffold for developing novel therapeutic agents .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-12-6-5-8-3-2-4-9(11(13)14)10(8)7-12/h2-4H,5-7H2,1H3,(H,13,14)

InChI Key

SYRTVDLDXVODCI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=CC=C2)C(=O)O

Origin of Product

United States

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